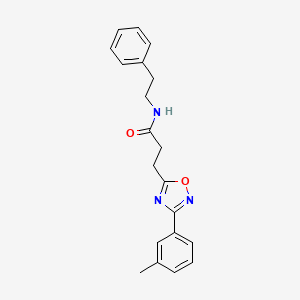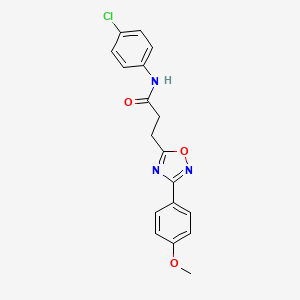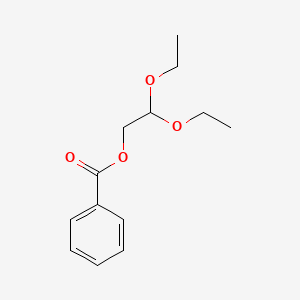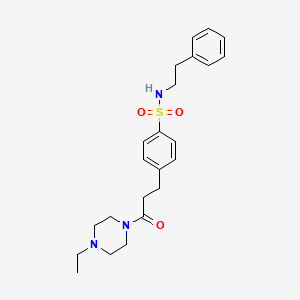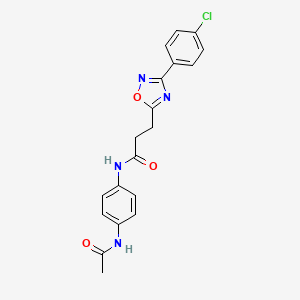
N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPD is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of inflammatory cytokines and the modulation of oxidative stress. N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to modulate the activity of various enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to modulate oxidative stress, which is a key contributor to many diseases. In animal models of neurodegenerative diseases, N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is its wide range of potential therapeutic applications. N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties, as well as potential neuroprotective effects. However, one limitation of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases. Another area of interest is its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetamidophenylhydrazine with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine to yield N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. The synthesis of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties. N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-12(25)21-15-6-8-16(9-7-15)22-17(26)10-11-18-23-19(24-27-18)13-2-4-14(20)5-3-13/h2-9H,10-11H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATXIHPGFSKNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)


